![molecular formula C16H26N2O B4582976 N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)

N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea

Overview

Description

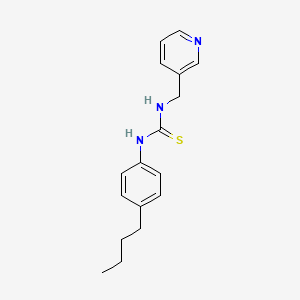

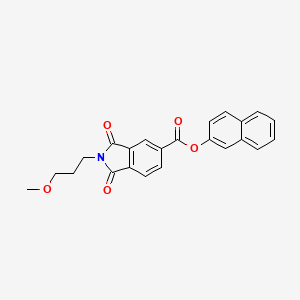

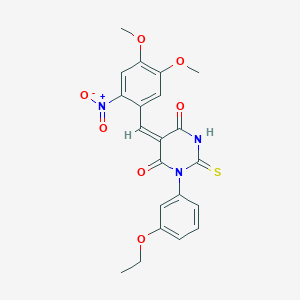

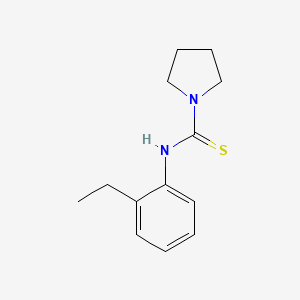

Urea derivatives, including "N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea", play a significant role in various fields of chemistry due to their versatile properties and applications. The synthesis, structure analysis, and property evaluation of these compounds are critical for their potential application in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. One efficient method involves the Lossen rearrangement, which converts carboxylic acids into ureas using reagents such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) (Thalluri et al., 2014). This method provides good yields without racemization under mild conditions and is compatible with common protecting groups.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure and spectroscopic properties of certain N-substituted ureas have been analyzed, revealing detailed information about their molecular conformation and intermolecular interactions (Torrico-Vallejos et al., 2013).

Chemical Reactions and Properties

Urea compounds undergo various chemical reactions, including lithiation, which allows for further functionalization. Directed lithiation of N-substituted ureas, for example, can provide high yields of substituted products, showcasing the reactivity and versatility of these compounds (Smith et al., 2013).

Physical Properties Analysis

The physical properties, such as heat capacities, provide insight into the stability and behavior of urea derivatives. Differential scanning calorimetry can be used to measure the heat capacities of various N-alkyl ureas, offering information relevant to their application and handling (Ferloni & Gatta, 1995).

Chemical Properties Analysis

The chemical properties of ureas, including their reactivity and interactions, can be studied through complexation and catalysis. For instance, the catalytic activity of N,N-diethylurea in amidation reactions highlights the functional versatility and potential utility of urea compounds in organic synthesis (Xie et al., 2015).

Scientific Research Applications

Directed Lithiation Applications

Directed lithiation of N-substituted ureas, similar to N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea, has been explored for the synthesis of various substituted products. The process involves double lithiation at nitrogen and ortho to the directing group, enabling high yields of diverse substituted products. This method demonstrates the utility of directed lithiation in synthesizing complex urea derivatives with potential applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).

Urea Synthesis via Lossen Rearrangement

The Lossen rearrangement method, applied to carboxylic acids for synthesizing ureas, highlights an efficient, racemization-free approach to obtain urea derivatives from carboxylic acids. This environmentally friendly and cost-effective process has implications for synthesizing N-substituted ureas in pharmaceutical research, offering a cleaner alternative to traditional methods (Thalluri, Manne, Dev, & Mandal, 2014).

Applications in Agriculture

Research into urea derivatives has also found applications in agriculture, particularly in mitigating the adverse effects of urea fertilizers on seed germination, seedling growth, and early plant growth. Studies demonstrate that amending urea fertilizer with urease inhibitors significantly reduces these negative impacts, offering a strategy to enhance crop yields and sustainability (Bremner & Krogmeier, 1988).

Thermal Properties and Phase Behavior

Investigations into the heat capacities and phase transitions of urea and its derivatives, including N-substituted ureas, provide valuable insights into their thermal behavior. Such studies are crucial for the development of pharmaceuticals and materials science, where understanding the thermal properties can inform the design and processing of materials (Ferloni & Gatta, 1995).

Novel Synthesis Approaches

Research on novel synthesis methods for urea derivatives, such as tetrahydropyrimidine-5-carboxylates, demonstrates the ongoing exploration of urea chemistry for therapeutic applications. These studies contribute to the discovery of new molecules with potential applications in treating diseases and understanding biological processes (Sujayev et al., 2016).

properties

IUPAC Name |

1-butan-2-yl-3-[1-(4-propylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-5-7-14-8-10-15(11-9-14)13(4)18-16(19)17-12(3)6-2/h8-13H,5-7H2,1-4H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMKBXUHUYUQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)NC(=O)NC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butan-2-yl-3-[1-(4-propylphenyl)ethyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)

![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)

![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)

![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)

![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)